molecular formula C9H15NO B8502671 6-Azaspiro[4.5]decan-10-one

6-Azaspiro[4.5]decan-10-one

Cat. No. B8502671
M. Wt: 153.22 g/mol
InChI Key: OSIFDSUEMXOYSW-UHFFFAOYSA-N
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Patent
US05610161

Procedure details

A mixture of ethyl 10-oxo-6-azaspiro[4.5]decan-9-carboxylate (7.6 g), concentrated hydrochloric acid (35 ml) and water (35 ml) was heated at 90°-95° C. for 8 hours. The solvent was removed in vacuo and the residue diluted with ice-water (35 ml) and basified by the addition of an excess of 5M aqueous sodium hydroxide solution. The product was extracted into ethyl acetate and the extracts were washed with brine, dried over magnesium sulphate and the solvent removed in vacuo to give 6-azaspiro[4.5]decan-10-one. Yield 3.1 g.
Name
ethyl 10-oxo-6-azaspiro[4.5]decan-9-carboxylate
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2([CH2:11][CH2:10][CH2:9][CH2:8]2)[NH:6][CH2:5][CH2:4][CH:3]1C(OCC)=O.Cl>O>[CH2:11]1[C:7]2([C:2](=[O:1])[CH2:3][CH2:4][CH2:5][NH:6]2)[CH2:8][CH2:9][CH2:10]1

Inputs

Step One
Name
ethyl 10-oxo-6-azaspiro[4.5]decan-9-carboxylate
Quantity
7.6 g
Type
reactant
Smiles
O=C1C(CCNC12CCCC2)C(=O)OCC
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90°-95° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with ice-water (35 ml)
ADDITION
Type
ADDITION
Details
basified by the addition of an excess of 5M aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
WASH
Type
WASH
Details
the extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1CCCC12NCCCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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